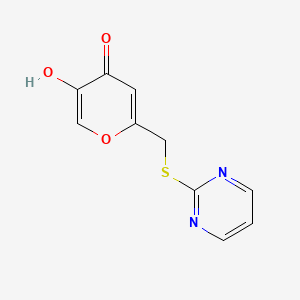

5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one

Description

Properties

IUPAC Name |

5-hydroxy-2-(pyrimidin-2-ylsulfanylmethyl)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-8-4-7(15-5-9(8)14)6-16-10-11-2-1-3-12-10/h1-5,14H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGMECGKVLFSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one typically involves the condensation of a pyrimidine derivative with a suitable pyran precursor. One common method involves the reaction of 2-mercaptopyrimidine with a 4H-pyran-4-one derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrimidine moiety can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles like amines or halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to modulate pathways such as the NF-kB inflammatory pathway has been observed, which contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

Key Structural Features

- A pyrimidin-2-ylthio methyl group replaces the hydroxymethyl group at position 2 of the γ-pyrone core.

Structural and Functional Analogues

Stability and Reactivity

- Acid-Base Properties : The pKa of kojic acid (6.06) decreases slightly in halogenated derivatives (e.g., 5-hydroxy-2-(iodomethyl)-4H-pyran-4-one, pKa 5.97) due to electron-withdrawing effects . The title compound’s stability under physiological conditions remains unquantified but is inferred to be comparable to ML221, which retains integrity in aqueous media .

- Synthetic Versatility : The chloromethyl intermediate of kojic acid allows diverse substitutions (e.g., with dithiocarbamates or phenacyl bromides), enabling rapid generation of analogues with tailored bioactivity .

Pharmacokinetic and Toxicological Considerations

- Kojic Acid: Limited dermal absorption and genotoxicity concerns at high doses (≥1% topical formulations) .

- Title Compound: No direct toxicity data available, but its APJ antagonist derivative (ML221) exhibits low cytotoxicity (IC₅₀ >25 μM in HEK293 cells) .

Biological Activity

5-Hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of a pyrimidine derivative with a suitable pyran precursor. Common methods include:

-

Condensation Reaction : The reaction between 2-mercaptopyrimidine and a 4H-pyran-4-one derivative under basic conditions (e.g., sodium hydroxide) in solvents like ethanol or methanol.

Reagent Condition Outcome 2-Mercaptopyrimidine Basic medium (NaOH) Formation of pyran-pyrimidine hybrid Ethanol/Methanol Solvent Enhances solubility and reaction rate

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against glioma cells. For instance, a derivative exhibited an IC50 value of 1.43 μM against HT1080 cells and 4.6 μM against U87 cells, indicating significant anti-proliferative activity. The most active compound demonstrated an 86.3% inhibition rate against the production of D-2-hydroxyglutarate (D-2HG), a metabolite associated with glioma progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reported that certain derivatives showed significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most potent derivatives .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Excellent |

| Staphylococcus epidermidis | 0.25 | Excellent |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking their activity.

- Pathway Modulation : It has been observed to modulate pathways such as the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects.

- Synergistic Effects : Studies have shown that derivatives can exhibit synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Case Studies

In a recent investigation involving various derivatives of the compound, significant findings were reported:

- Study on Glioma Cells : A derivative demonstrated substantial inhibitory effects on colony formation and migration of glioma cells at low concentrations (1 μM), highlighting its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Evaluation : Derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus, showing superior performance compared to standard antibiotics like ciprofloxacin .

Q & A

Q. What are the established synthetic pathways for 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one, and what key reaction conditions are required?

The compound is synthesized via nucleophilic substitution between 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid) and pyrimidin-2-ylthiol derivatives. Key reagents include 2-thioxonicotinonitrile or 2-thioxo-1,2-dihydroquinoxaline derivatives. Reactions are typically conducted under reflux in ethanol or methanol, with purification via column chromatography. Mass spectrometry (e.g., [M + Na]+ at m/z 481.50) and elemental analysis (C 59.74%, H 3.10%, N 5.94%) confirm purity .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Essential methods include:

- Mass Spectrometry (MS): For molecular weight confirmation (e.g., [M + Na]+ at 481.50) .

- Elemental Analysis: To verify empirical composition (C, H, N percentages) .

- pKa Determination: Comparative data from analogs (e.g., pKa 5.85 for chloromethyl derivatives) guide solubility and reactivity studies .

- Chromatography (TLC/HPLC): Monitors reaction progress and purity .

Q. How can in silico methods predict the compound’s drug potential?

Computational tools assess protein target affinity (e.g., kinases or receptors), toxicity (Ames test predictions), and bioavailability (Lipinski’s Rule of Five). Software like UCSF Chimera visualizes molecular interactions, while docking scores (e.g., −7.6 kcal/mol for related compounds) prioritize lead candidates .

Advanced Research Questions

Q. What experimental strategies elucidate the antitumor mechanism of action for this compound?

- Enzyme Inhibition Assays: Test inhibition of tyrosinase or kinases linked to tumor proliferation .

- Gene Expression Profiling: RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis or angiogenesis) .

- In Vivo Models: Xenograft studies in mice to validate efficacy and pharmacokinetics .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Replicate Assays: Use standardized cell lines (e.g., HeLa or MCF-7) and controls.

- Variable Isolation: Compare solvent systems (DMSO vs. aqueous) and exposure times .

- Off-Target Screening: Evaluate endocrine disruption potential via receptor-binding assays, as seen in kojic acid studies .

Q. What catalytic systems optimize the synthesis yield and sustainability?

- Green Catalysts: Meglumine (recyclable, biodegradable) improves dihydropyrano derivative yields (e.g., 85–92%) .

- Solvent Optimization: Switch to ionic liquids or water to reduce toxicity .

- Microwave Assistance: Accelerates reaction kinetics for time-sensitive steps .

Q. How can advanced analytical methods enhance reaction monitoring?

- LC-MS/MS: Quantifies intermediates in real-time with high sensitivity .

- NMR Kinetics: Tracks substituent effects on reaction rates (e.g., pyrimidin-2-ylthio vs. triazole groups) .

- X-ray Crystallography: Resolves stereochemical ambiguities in derivatives .

Q. What structural modifications improve bioactivity while minimizing toxicity?

- SAR Studies: Compare analogs (e.g., iodomethyl or benzyl derivatives) in cytotoxicity assays .

- Chelation Capacity: Introduce electron-withdrawing groups (e.g., Cl or NO2) to enhance metal-binding for antioxidant activity .

- Prodrug Design: Mask polar groups (e.g., hydroxyl) to improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.